molecular formula C24H17ClFN3O B2959779 3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189876-08-1

3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2959779
CAS No.: 1189876-08-1
M. Wt: 417.87
InChI Key: VKZTUYHLEVLGCD-UHFFFAOYSA-N
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Description

3-Benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic small molecule with a molecular weight of 417.9 g/mol and the molecular formula C 24 H 17 ClFN 3 O . This compound features a complex pyrimido[5,4-b]indole core structure, a scaffold recognized in scientific literature for its relevance in drug discovery and development . The indole nucleus is a privileged structure in medicinal chemistry, known to confer a wide range of biological activities . Derivatives of indole, including fused systems like pyrimidoindole, have demonstrated significant antiviral, anticancer, anti-inflammatory, and antimicrobial potential in research settings, making them valuable templates for designing new therapeutic agents . The specific substitution pattern on this core structure—featuring benzyl, 4-chlorobenzyl, and fluoro groups—suggests its utility for investigating structure-activity relationships (SAR) in various biochemical pathways . This product is intended for research purposes only and is a tool for scientists exploring novel kinase inhibitors, oncological targets, and other areas of chemical biology. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-benzyl-5-[(4-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c25-18-8-6-17(7-9-18)14-29-21-11-10-19(26)12-20(21)22-23(29)24(30)28(15-27-22)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZTUYHLEVLGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidoindoles, characterized by a pyrimidine ring fused to an indole structure. The presence of various functional groups, including benzyl and chlorobenzyl moieties, enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C24H17ClFN3O, with a molecular weight of approximately 417.87 g/mol. The fluorine atom in its structure contributes to its polarity and reactivity, potentially influencing its interactions with biological targets.

Property Value
Molecular FormulaC24H17ClFN3O
Molecular Weight417.87 g/mol
Functional GroupsBenzyl, Chlorobenzyl
Structural ClassPyrimidoindole

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral Activity : Compounds in this class have shown potential antiviral effects against various viruses, including hepatitis C virus (HCV).
  • Antiparasitic Effects : Some derivatives demonstrate activity against parasites such as Leishmania major.
  • Anti-inflammatory Properties : Certain analogues have been found to possess moderate anti-inflammatory effects.

Case Studies and Research Findings

  • Antiviral Screening : A study on pyrimidoindole derivatives highlighted their potential as inhibitors of viral replication. Specifically, analogues with similar structures demonstrated significant antiviral activity against HCV with IC50 values in the low micromolar range .
  • Antiparasitic Activity : Research into the biological activity of pyrimidoindoles revealed promising results against Leishmania major, indicating that structural modifications could enhance their efficacy as antiparasitic agents .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis showed that the introduction of specific substituents on the benzyl groups significantly influenced biological activity. For example, compounds with fluorinated benzyl groups exhibited enhanced reactivity and biological potency compared to their non-fluorinated counterparts .

Comparative Analysis

The following table summarizes the biological activities of various compounds structurally related to this compound:

Compound Name Structural Features Biological Activity
3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-oneSimilar benzyl and chlorobenzyl groupsAntiviral activity against HCV
Pyrimido[1,2-a]benzimidazole derivativesFused ring systemsAntiparasitic activity against Leishmania major
Thiazolo[3,2-a]pyrimidine derivativesDifferent heterocyclic structureModerate anti-inflammatory effects

Comparison with Similar Compounds

Key Research Findings and Gaps

Bioactivity Data: Limited for the target compound; most studies focus on structural analogs.

Thermodynamic Properties : Melting points, solubility, and stability data are unavailable for many derivatives, hindering formulation studies.

Structural Diversity : Modifications at R1 and R2 positions (e.g., piperazine-linked chains in ) remain underexplored for therapeutic applications.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

The compound is synthesized via multi-step condensation reactions starting from substituted indole and pyrimidine precursors. A key step involves crystallization from acetonitrile to obtain monoclinic crystals (space group P2₁/n, unit cell parameters: a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, β = 105.21(2)°) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side products.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) improve regioselectivity in benzylation steps.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Determines spatial arrangement and confirms monoclinic symmetry .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) in the crystal lattice .
  • NMR spectroscopy : ¹⁹F NMR identifies fluorine substituent environments, while ¹H/¹³C NMR resolves benzyl and chlorobenzyl groups.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z = 447.12 [M+H]⁺).

Q. How can researchers identify and quantify impurities in synthesized batches?

  • HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate unreacted intermediates.
  • LC-MS/MS : Detects trace impurities (e.g., dehalogenated byproducts) at ppm levels.
  • Thermogravimetric analysis (TGA) : Assesses residual solvent content post-crystallization .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s anti-HBV mechanism?

  • Target selection : Dock against HBV polymerase (PDB ID: 1QSY) using software like MOE or AutoDock Vina .
  • Binding affinity analysis : Calculate ΔG values to prioritize fluorobenzyl and pyrimidoindole moieties as key interaction sites .
  • Validation : Correlate docking scores with in vitro IC₅₀ values (nanomolar range) from HBV replication assays .

Q. What strategies resolve discrepancies between in vitro activity and computational predictions?

  • Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to account for protein flexibility and solvation effects.
  • Free energy perturbation (FEP) : Quantify contributions of substituents (e.g., 8-fluoro vs. 8-chloro analogs) to binding .
  • Experimental validation : Use site-directed mutagenesis on HBV polymerase to confirm predicted binding residues.

Q. How do intermolecular interactions in the crystal lattice influence solubility and stability?

Hirshfeld analysis reveals:

  • H-bond donors/acceptors : Chlorobenzyl groups form C–H···O bonds (2.8–3.2 Å), enhancing lattice stability .
  • π-π interactions : Face-to-face stacking of pyrimidoindole cores (3.6 Å spacing) reduces aqueous solubility.
  • Fluorine contacts : Short F···H interactions (2.4 Å) contribute to hygroscopicity .

Q. What experimental design principles apply to long-term stability studies under varying conditions?

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess fluorine-mediated radical formation .
  • pH-dependent hydrolysis : Test solubility and degradation kinetics in buffers (pH 1–9) to identify labile sites.

Q. How does structural modification of substituents impact bioactivity?

  • Fluorine substitution : 8-fluoro enhances HBV inhibition (IC₅₀ = 12 nM) vs. 8-H (IC₅₀ = 48 nM) by improving target binding .
  • Benzyl vs. phenethyl groups : 4-Chlorobenzyl increases lipophilicity (logP = 3.2) compared to phenethyl (logP = 2.7), affecting membrane permeability.

Q. What challenges arise when translating in vitro anti-HBV activity to in vivo models?

  • Metabolic stability : Hepatic microsome assays show rapid CYP3A4-mediated oxidation of the benzyl group (t₁/₂ = 15 min) .
  • Toxicity screening : Assess hERG channel inhibition (IC₅₀ > 10 µM) to avoid cardiotoxicity.
  • Formulation optimization : Use lipid nanoparticles to improve oral bioavailability in rodent models.

Q. How can researchers leverage structural analogs to overcome resistance mutations in HBV?

  • Analog synthesis : Replace 4-chlorobenzyl with 4-trifluoromethylbenzyl to bypass steric clashes with mutant polymerase (e.g., rtM204V) .
  • Resistance profiling : Serial passage of HBV in the presence of the compound identifies common mutations (e.g., rtL180M).
  • Combination therapy : Pair with entecavir to target multiple viral replication steps .

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